![molecular formula C14H18N4O3 B7575737 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid](/img/structure/B7575737.png)
2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid, also known as PPC, is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic applications. PPC is a cyclic amino acid derivative that has been synthesized through various methods and has shown to exhibit promising biochemical and physiological effects.
Wirkmechanismus
The mechanism of action of 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid is not fully understood, but it has been suggested that it may act as an inhibitor of enzymes involved in cancer cell proliferation and viral replication. 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has also been found to modulate the activity of neurotransmitters in the brain, leading to its neuroprotective effects.
Biochemical and Physiological Effects:
2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has been found to exhibit various biochemical and physiological effects, including the inhibition of cancer cell proliferation, induction of apoptosis, neuroprotective effects, and antiviral activity. 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has also been found to modulate the activity of neurotransmitters in the brain, leading to improved cognitive function.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid in lab experiments is its potential therapeutic applications in various fields, including cancer research, neuroscience, and infectious diseases. 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has also been found to exhibit promising biochemical and physiological effects. However, one limitation is the lack of understanding of its mechanism of action, which may hinder its development as a therapeutic agent.
Zukünftige Richtungen
There are several future directions for the research on 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid. One direction is to further investigate its mechanism of action to better understand its therapeutic potential. Another direction is to explore its potential applications in other fields, such as cardiovascular disease and metabolic disorders. Additionally, the development of more efficient synthesis methods for 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid may facilitate its use in future research.
Synthesemethoden
2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid can be synthesized through various methods, including the reaction of 4-(4-aminopiperidin-1-yl)pyrimidine-2-carboxylic acid with cyclopropanecarbonyl chloride. Another method involves the reaction of 4-(4-chloropiperidin-1-yl)pyrimidine-2-carboxylic acid with 1,2-bis(trimethylsilyl)cyclopropane, followed by deprotection with trifluoroacetic acid.
Wissenschaftliche Forschungsanwendungen
2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has been extensively studied for its potential therapeutic applications in various fields, including cancer research, neuroscience, and infectious diseases. In cancer research, 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has shown to inhibit the proliferation of cancer cells and induce apoptosis. In neuroscience, 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has been found to have neuroprotective effects and improve cognitive function. In infectious diseases, 2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid has shown to have antiviral activity against HIV and hepatitis C virus.
Eigenschaften
IUPAC Name |
2-[(1-pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18N4O3/c19-12(10-8-11(10)13(20)21)17-9-2-6-18(7-3-9)14-15-4-1-5-16-14/h1,4-5,9-11H,2-3,6-8H2,(H,17,19)(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RZAQGAWCOOOPEQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1NC(=O)C2CC2C(=O)O)C3=NC=CC=N3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
290.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-[(1-Pyrimidin-2-ylpiperidin-4-yl)carbamoyl]cyclopropane-1-carboxylic acid | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![3-[[3-(1,2,4-Triazol-1-yl)propanoylamino]methyl]benzoic acid](/img/structure/B7575662.png)
![3-[(Propylsulfonylamino)methyl]benzoic acid](/img/structure/B7575666.png)
![3-[[(5-Ethylthiophene-2-carbonyl)amino]methyl]benzoic acid](/img/structure/B7575672.png)
![3-amino-N-[3-(1,3-thiazol-2-yl)phenyl]benzamide](/img/structure/B7575676.png)
![1-(2-Chlorophenyl)-2-[(2,3-dimethylcyclohexyl)amino]ethanol](/img/structure/B7575685.png)
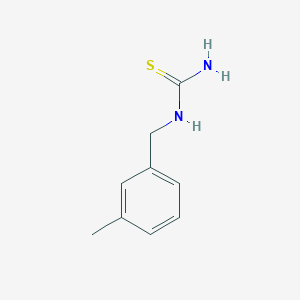
![2-Chloro-5-[(3-fluoro-4-methoxyphenyl)methylamino]benzoic acid](/img/structure/B7575692.png)
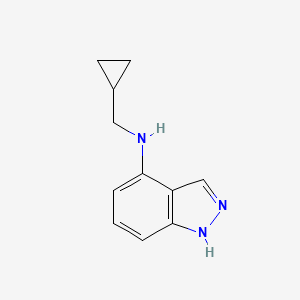
![2-amino-N-[2-[2-(4-chlorophenoxy)ethyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575717.png)
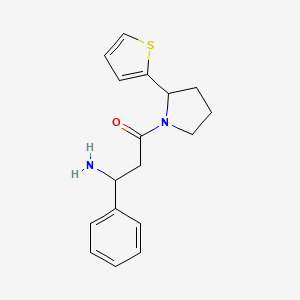
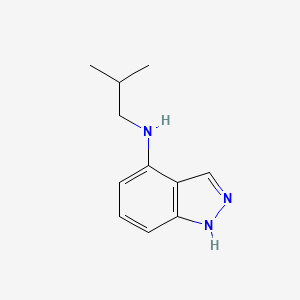
![2-amino-N-[2-[(4-chlorophenyl)methyl-methylamino]-2-oxoethyl]acetamide](/img/structure/B7575730.png)
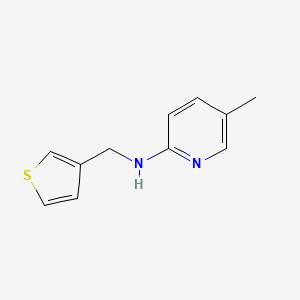
![N-[(2-chlorophenyl)methyl]-3-(5-methyl-1H-1,2,4-triazol-3-yl)aniline](/img/structure/B7575744.png)